molecular formula C23H17NO3 B11572461 N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide

Cat. No.: B11572461
M. Wt: 355.4 g/mol
InChI Key: LLLISZOSMXOMID-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a benzoyl group attached to the benzofuran ring and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-1-benzofuran-3-amine. This intermediate can be synthesized by reacting 2-hydroxybenzonitrile with a bromoethanone derivative . The resulting 2-benzoyl-1-benzofuran-3-amine is then treated with acetic anhydride or ethyl chloroformate to form the corresponding N-acetyl or N-ethoxycarbonyl derivatives . These derivatives are further alkylated with ethyl bromoacetate to yield ethyl N-acetyl-N-(2-benzoyl-1-benzofuran-3-yl)glycinate and ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-ethoxycarbonylglycinate . Mild hydrolysis of these compounds gives the desired glycine derivatives, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzofurans.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in pain and inflammation pathways . The benzofuran moiety allows for strong binding interactions with these targets, leading to its biological effects. Additionally, the compound’s structure enables it to participate in electron transfer processes, making it useful in material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which enhances its biological activity and specificity. This structural feature differentiates it from other benzofuran derivatives and contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylbenzamide

InChI

InChI=1S/C23H17NO3/c1-15-11-13-17(14-12-15)23(26)24-20-18-9-5-6-10-19(18)27-22(20)21(25)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)

InChI Key

LLLISZOSMXOMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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